![molecular formula C7H14N4O3 B14263840 Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]- CAS No. 185211-13-6](/img/structure/B14263840.png)
Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. It is a neonicotinoid insecticide, which means it is part of a class of neuro-active insecticides modeled after nicotine . This compound is particularly effective due to its low mammalian toxicity and high insecticidal activity against a broad range of pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- involves several steps. One common method includes the reaction of N-methylguanidine with nitroalkanes under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a standard for the determination of neonicotinoid insecticide residues in various samples.
Biology: Studied for its effects on insect nervous systems and its potential use in pest control.
Medicine: Investigated for its low toxicity to mammals and potential therapeutic applications.
Mécanisme D'action
The compound exerts its effects by disrupting the nervous system of insects. It inhibits nicotinic acetylcholine receptors, which are crucial for nerve signal transmission. This inhibition leads to the paralysis and eventual death of the insect . The molecular targets involved are primarily the nicotinic acetylcholine receptors located in the insect’s nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiamethoxam
- Azoxystrobin
- Boscalid
- Chlorfenapyr
- Difenoconazole
- Fludioxonil
- Indoxacarb
- Picoxystrobin
- Pyraclostrobin
- Tebuconazole
Uniqueness
What sets Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- apart from other similar compounds is its unique structure that combines a guanidine moiety with a nitro group and a tetrahydrofuranyl methyl group. This structure contributes to its high efficacy and low toxicity profile, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
185211-13-6 |
|---|---|
Formule moléculaire |
C7H14N4O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-methyl-1-nitro-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-5-6-3-2-4-14-6/h6H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
JYRJNCSOPIJOJK-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NCC1CCCO1)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
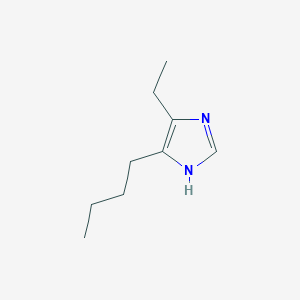
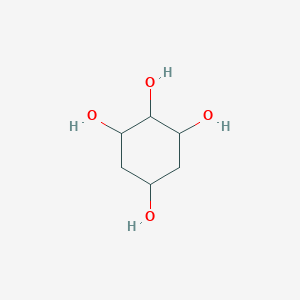
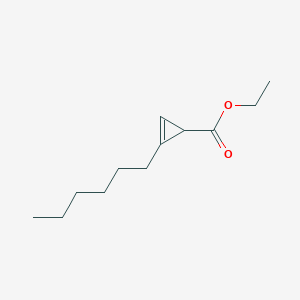
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
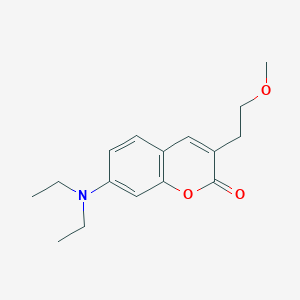
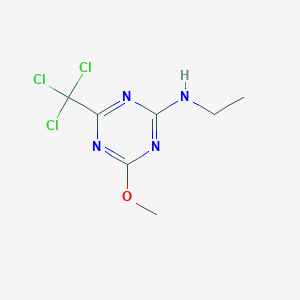
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

